REACTION_CXSMILES
|
[CH2:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9](N)[C:4]=2[CH2:3][O:2]1.N([O-])=O.[Na+].[S:15](=[O:17])=[O:16].[ClH:18]>C(O)(=O)C.O.O.O.[Cu](Cl)Cl>[CH2:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([S:15]([Cl:18])(=[O:17])=[O:16])[C:4]=2[CH2:3][O:2]1 |f:1.2,7.8.9|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
C1OCC2=C1C=CC=C2N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
copper (II) chloride dihydrate
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
O.O.[Cu](Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to facilitate stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0°-5°
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
stirred for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture extracted three times with 1-chlorobutane
|
Type
|
WASH
|
Details
|
The combined organic solution was washed three times with water and saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OCC2=C1C=CC=C2S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |